molecular formula C9H9ClOS2 B14053487 1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one

Cat. No.: B14053487
M. Wt: 232.8 g/mol
InChI Key: VUPHOTNOJKESLF-UHFFFAOYSA-N
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Description

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol . This compound is characterized by the presence of a chloro group, a dimercaptophenyl group, and a propan-2-one moiety. It is used in various chemical and biological applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one typically involves the reaction of 3,4-dimercaptophenyl derivatives with chloroacetone under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the dimercaptophenyl moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Chloro-1-(3,4-dimercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H9ClOS2

Molecular Weight

232.8 g/mol

IUPAC Name

1-[3,4-bis(sulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C9H9ClOS2/c1-5(11)9(10)6-2-3-7(12)8(13)4-6/h2-4,9,12-13H,1H3

InChI Key

VUPHOTNOJKESLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)S)S)Cl

Origin of Product

United States

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